Synthetic Yield and Purity: 5-Acetyl-1,3-disubstituted Pyrazole-4-carbonitrile Framework
The synthetic methodology for the 5-acetyl-1,3-disubstituted pyrazole-4-carbonitrile scaffold is established with a reported yield of 72% for the directly analogous regioisomer 5-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, which was obtained with a sharp melting point of 207 °C [1]. This indicates that the 5-acetyl-pyrazole-4-carbonitrile core can be prepared in good yields and high purity, a critical consideration for procurement and scale-up. The target compound 5-acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shares the same core scaffold with a repositioned 4-chlorophenyl group.
| Evidence Dimension | Synthetic yield and melting point of the 5-acetyl-1-(4-chlorophenyl) regioisomer |
|---|---|
| Target Compound Data | Synthesis via 1,3-dipolar cycloaddition of enaminonitrile with hydrazonyl halide; yield not independently reported for exact target compound |
| Comparator Or Baseline | 5-Acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (regioisomer): 72% yield, mp 207 °C [1] |
| Quantified Difference | Comparable core scaffold; target compound expected to be accessible under similar synthetic conditions |
| Conditions | Reaction of 3-diethylaminoacrylonitrile with N-(4-chlorophenyl)benzohydrazonyl halide in ethanol at reflux [1] |
Why This Matters
The demonstrated synthetic accessibility of the 5-acetyl-pyrazole-4-carbonitrile core supports the viability of the target compound for scale-up and library production, which is essential for medicinal chemistry procurement decisions.
- [1] Ghozlan, S. A. S.; Abdelhamid, I. A.; Gaber, H. M.; Elnagdi, M. H. J. Heterocyclic Chem. 2005, 42, 1185-1189. View Source
